Fluorine Substitution Modulates Physicochemical Properties vs. 4-(4-Formylphenyl)phenol
The presence of the ortho-fluorine atom in 2-Fluoro-4-(4-formylphenyl)phenol (MW 216.21, C13H9FO2) directly alters its lipophilicity and metabolic stability compared to its non-fluorinated analog, 4-(4-Formylphenyl)phenol (MW 198.22, C13H10O2) . The substitution of a hydrogen atom with fluorine increases the molecular weight by 17.99 g/mol and typically enhances the partition coefficient (logP) of the molecule. In modern drug discovery, this modification is a validated strategy for improving membrane permeability and target binding affinity, a feature absent in the non-fluorinated analog [1].
| Evidence Dimension | Molecular Weight and Physicochemical Profile |
|---|---|
| Target Compound Data | 216.21 g/mol; C13H9FO2; logP (inferred increase vs. non-F analog) |
| Comparator Or Baseline | 4-(4-Formylphenyl)phenol: 198.22 g/mol; C13H10O2; no fluorine |
| Quantified Difference | Mass increase of 17.99 g/mol (~9.1% relative to comparator); Inferred increase in lipophilicity and metabolic stability [1]. |
| Conditions | Physicochemical property analysis; comparative assessment based on molecular formulas and established structure-property relationships [1]. |
Why This Matters
The enhanced lipophilicity from fluorine substitution can directly improve passive membrane diffusion and target binding affinity, making the fluorinated compound the preferred choice for generating drug-like leads.
- [1] Akai, S. Nucleophilic deoxyfluorination of phenol derivatives and its application to drug discovery. KAKENHI-PROJECT-24390005, 2015 Final Research Report. View Source
